BenchChemオンラインストアへようこそ!

Ketoprofen sodium

Pharmaceutical formulation Biopharmaceutics Salt screening

Sourcing Ketoprofen sodium (CAS 57495-14-4) with its 80-fold solubility advantage over the free acid is critical for formulations requiring rapid dissolution and fast analgesic onset. This high-purity API is the benchmark for developing solid oral dosage forms, liquid-filled capsules, and next-generation transdermal patches. As a potent COX-1/2 inhibitor (IC50: 2 nM/26 nM), it serves as an essential reference standard for comparative efficacy studies and in vitro enzymology, making it a strategic procurement choice for pain research and pharmaceutical development.

Molecular Formula C16H13NaO3
Molecular Weight 276.26 g/mol
CAS No. 57495-14-4
Cat. No. B1261047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetoprofen sodium
CAS57495-14-4
Molecular FormulaC16H13NaO3
Molecular Weight276.26 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)[O-].[Na+]
InChIInChI=1S/C16H14O3.Na/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;/h2-11H,1H3,(H,18,19);/q;+1/p-1
InChIKeyOAPDLBHLMVYMCW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ketoprofen Sodium (CAS 57495-14-4): A High-Solubility NSAID Salt for Accelerated Analgesic Research


Ketoprofen sodium is the sodium salt form of ketoprofen, a propionic acid-derivative nonsteroidal anti-inflammatory drug (NSAID) [1]. As an active pharmaceutical ingredient (API), the parent ketoprofen free acid is a Biopharmaceutics Classification System (BCS) Class II weak acid, characterized by low aqueous solubility but high permeability [2]. The sodium salt form is specifically engineered to overcome the dissolution-rate-limited absorption of the free acid, offering enhanced aqueous solubility and a consequently faster rate and extent of absorption for the treatment of inflammatory pain and research applications [3].

Why Ketoprofen Sodium Cannot Be Interchanged with Ketoprofen Free Acid in Formulation or Procurement


The critical distinction between ketoprofen sodium and its parent free acid is a matter of solubility-limited bioavailability, which directly impacts the rate of absorption and onset of action. Ketoprofen free acid is practically insoluble in water, with an aqueous solubility at 20°C of approximately 9.95 × 10⁻⁴ M, making its dissolution the rate-limiting step for absorption [1]. In contrast, ketoprofen sodium exhibits a dramatic increase in aqueous solubility—up to 80-fold greater than the commercialized free acid form [2]. This solubility differential is not merely an incremental improvement; it represents a change that can alter the pharmacokinetic profile, particularly the peak plasma concentration (Cmax), which governs the speed of analgesic onset [3]. Interchanging these forms without adjusting formulation or dosing considerations can lead to bioinequivalence, with the sodium salt providing a faster onset of action that is critical for acute pain management scenarios where the free acid's slower dissolution is a therapeutic liability [2][4].

Quantitative Evidence Guide: Verifiable Differentiation of Ketoprofen Sodium from In-Class Analogs


Direct Head-to-Head Comparison: Aqueous Solubility of Ketoprofen Sodium vs. Ketoprofen Free Acid

The aqueous solubility of the crystalline ketoprofen sodium salt (KTP-Na) was determined to be approximately 80 times greater than the commercialized ketoprofen free acid form (KTP-R1). This massive increase in solubility is the primary physicochemical driver for the selection of the sodium salt over the free acid in formulations intended for rapid dissolution and absorption [1].

Pharmaceutical formulation Biopharmaceutics Salt screening

Transdermal Pain Management: Superior Efficacy of Ketoprofen Patch vs. High-Dose Diclofenac Sodium Patch

In a prospective in vivo study of post-endodontic pain, a transdermal ketoprofen patch delivering 30 mg provided significantly lower Visual Analog Scale (VAS) pain scores than a transdermal diclofenac sodium patch delivering 100 mg. The superior pain relief was evident at all measured time points (4, 8, 12, and 24 hours post-treatment), and the ketoprofen group required no rescue medication compared to the diclofenac group, which did [1].

Postoperative pain Transdermal drug delivery Analgesia

Oral NSAID Meta-Analysis: Superior Efficacy of Ketoprofen vs. Ibuprofen and Diclofenac

A meta-analysis of 13 randomized controlled trials (RCTs) involving 898 patients demonstrated a statistically significant superiority in efficacy for oral ketoprofen over both ibuprofen and diclofenac in relieving moderate-to-severe pain and improving functional status [1]. The pooled effect size for efficacy was significantly in favor of ketoprofen (SMD = 0.459, 95% CI 0.33-0.58, p=0.00) [2]. This efficacy advantage was achieved with a comparable safety profile, as demonstrated by a separate meta-analysis of 10 RCTs that found no significant difference in the risk of adverse events between ketoprofen and ibuprofen or diclofenac (RR = 1.02, 95% CI 0.78-1.33, p=0.92) [3].

Rheumatoid arthritis Systematic review Clinical efficacy

Target Engagement: Dual COX-1/COX-2 Inhibition Profile of Ketoprofen Sodium

Ketoprofen sodium exhibits potent inhibition of both cyclooxygenase (COX) isoforms, a mechanism central to its anti-inflammatory and analgesic effects. Reported IC50 values are 2 nM for COX-1 and 26 nM for COX-2 . This dual inhibition profile is characteristic of traditional, non-selective NSAIDs and provides a reference point for activity in in vitro assays. While not a direct comparator to other NSAIDs in this specific dataset, the high potency at both isoforms is a key parameter for target-based drug discovery efforts.

COX inhibition Enzymology In vitro pharmacology

Class-Level Inference: Comparable Safety Profile of Ketoprofen to Other NSAIDs

A meta-analysis of randomized controlled trials was conducted to assess the safety profile of oral ketoprofen compared to ibuprofen and diclofenac. The analysis found no statistically significant difference in the risk of developing adverse events between ketoprofen and the pooled ibuprofen/diclofenac comparator group [1]. The calculated Risk Ratio (RR) was 1.02 (95% CI 0.78-1.33; p=0.92), indicating that the safety profile of ketoprofen is comparable to these widely used NSAIDs. Sub-analyses against diclofenac (RR=0.86; 95% CI 0.51-1.45; p=0.58) and ibuprofen (RR=1.08; 95% CI 0.79-1.48; p=0.65) individually also showed no significant differences [1].

Safety pharmacology Adverse events Meta-analysis

Optimal Use Cases for Ketoprofen Sodium in Scientific and Industrial R&D


Pharmaceutical Development of Immediate-Release and Liquid-Filled Formulations

The 80-fold increase in aqueous solubility over the free acid [1] makes ketoprofen sodium the preferred active pharmaceutical ingredient (API) for developing solid oral dosage forms where rapid dissolution is critical to achieving a fast onset of action. This is particularly relevant for pain relief formulations intended for acute conditions. Its high solubility also makes it an ideal candidate for liquid-filled hard or soft gelatin capsules, where a highly concentrated, stable solution is required [2].

Transdermal Analgesic Patch and Topical Formulation R&D

The demonstrated superior analgesic efficacy of a 30 mg ketoprofen transdermal patch over a 100 mg diclofenac sodium patch [1] positions ketoprofen sodium as a high-value API for the development of next-generation transdermal pain relief products. Researchers can leverage its potency in this delivery format to design patches with a favorable efficacy-to-dose ratio, potentially improving patient compliance and reducing systemic exposure.

Comparative Efficacy Studies for NSAID Benchmarking

For academic and industrial researchers conducting comparative effectiveness research, ketoprofen sodium serves as a critical benchmark compound. Meta-analyses have established its statistically significant superiority over both ibuprofen and diclofenac in treating moderate-to-severe rheumatic pain [1][2]. This evidence base makes ketoprofen a valuable positive control or comparator in preclinical and clinical studies designed to evaluate new analgesic or anti-inflammatory drug candidates.

In Vitro Pharmacology and Target Engagement Assays

The well-defined COX inhibition profile of ketoprofen sodium (IC50: COX-1 2 nM, COX-2 26 nM) [1] makes it a reliable tool compound for in vitro enzymology studies. Researchers investigating the role of prostaglandin synthesis or screening for new COX inhibitors can use ketoprofen sodium as a potent, non-selective reference standard to validate assay conditions and benchmark the activity of novel compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ketoprofen sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.